For example, the synthesis of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739) [ [] ] involves multiple steps starting from commercially available materials. While the specific details of each step are beyond the scope of this analysis, the key reaction likely involves the coupling of a suitably protected 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid derivative with a pre-formed pyrazole moiety.
For instance, NTRC-739 acts as a selective antagonist at the neurotensin receptor type 2 (NTS2) [ [] ]. Its mechanism likely involves binding to the receptor and preventing the binding of endogenous ligands, thereby inhibiting downstream signaling pathways.
Derivatives containing 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, particularly NTRC-739, have demonstrated significant potential as selective neurotensin receptor type 2 (NTS2) antagonists [ [] ]. NTS2 is implicated in various physiological processes, including pain perception and inflammation [ [] ]. Selective NTS2 antagonists could serve as valuable tools for studying the role of NTS2 in these processes and exploring their therapeutic potential for treating conditions like neuropathic pain.
Several derivatives incorporating 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid exhibit potent agonist activity at the A2A adenosine receptor (A2AR) [ [], [], [] ]. A2AR activation has been implicated in various beneficial effects, including protection against ischemia-reperfusion injury in organs like the liver [ [] ]. These findings suggest the potential therapeutic use of A2AR agonists in conditions such as stroke or organ transplantation.
One study investigated phenyl (3-phenylpyrrolidin-3-yl)sulfones as RORγt inverse agonists, identifying (1R,4r)-4-((R)-3-((4-fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid (26) as a potent and selective compound [ [] ]. RORγt plays a crucial role in the immune system, particularly in the differentiation and function of Th17 cells. Inverse agonists of RORγt could potentially be used to treat autoimmune diseases driven by Th17 cells, such as inflammatory bowel disease and multiple sclerosis.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6